

Application Note: Scalable Synthesis and HTS Formatting of 3-Hydroxy-5-phenylbenzamide

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Compound of Interest

Compound Name: 3-Hydroxy-5-phenylbenzamide

CAS No.: 1400644-43-0

Cat. No.: B3047478

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Introduction & Significance

3-Hydroxy-5-phenylbenzamide is a representative biaryl amide scaffold, a privileged structure in medicinal chemistry often found in kinase inhibitors, SIRT1 activators, and fragment-based drug discovery (FBDD) libraries. Its structural features—a resorcinol-like core with a pendant phenyl ring and a hydrogen-bonding amide motif—make it an ideal probe for exploring hydrophobic pockets adjacent to polar binding sites in proteins.

In High-Throughput Screening (HTS), the integrity of this molecule is paramount. Impurities such as palladium residues from cross-coupling or oxidation products can act as Pan-Assay Interference Compounds (PAINS), leading to false positives. Furthermore, poor solubility management in DMSO can result in compound precipitation during acoustic dispensing.

This guide details a robust, scalable synthesis via Suzuki-Miyaura cross-coupling, followed by a strict purification and formatting protocol designed to meet the rigorous demands of automated screening platforms.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to **3-hydroxy-5-phenylbenzamide** utilizes a Suzuki-Miyaura coupling between 3-bromo-5-hydroxybenzamide and phenylboronic acid. While the free phenol can be tolerated in modern catalytic systems, protecting it as a methyl ether (methoxy) improves yield and ease of purification, followed by a final demethylation step.

Selected Route:

- Coupling: 3-Bromo-5-methoxybenzamide + Phenylboronic acid

3-Methoxy-5-phenylbenzamide.

- Deprotection: Demethylation using BBr

to yield **3-Hydroxy-5-phenylbenzamide**.

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Coupling

Rationale: We utilize Pd(dppf)Cl

as the catalyst due to its resistance to air and high efficiency with aryl bromides.

- Reagents:
 - 3-Bromo-5-methoxybenzamide (1.0 eq, 10 mmol)
 - Phenylboronic acid (1.2 eq, 12 mmol)
 - Pd(dppf)Cl
·CH
Cl
(0.05 eq)
 - Potassium Carbonate (K

CO

, 3.0 eq)

- Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)
- Procedure:
 - Charge a round-bottom flask with the amide, boronic acid, base, and catalyst.
 - Evacuate and backfill with Nitrogen () three times.
 - Add degassed solvent via syringe.
 - Heat to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
 - Workup: Cool to RT, filter through a Celite pad (removes Pd black), and concentrate the filtrate. Partition between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na SO , and concentrate.

Step 2: Demethylation (Boron Tribromide)

Rationale: BBr

is the gold standard for cleaving aryl methyl ethers without affecting the amide bond significantly under controlled conditions.

- Reagents:
 - Crude 3-Methoxy-5-phenylbenzamide (from Step 1)
 - Boron Tribromide (BBr , 1.0 M in DCM, 3.0 eq)

- Solvent: Anhydrous Dichloromethane (DCM)
- Procedure:
 - Dissolve substrate in anhydrous DCM at 0°C (Ice bath).
 - Add BBr

dropwise (Exothermic!).
 - Allow to warm to RT and stir for 2–4 hours.
 - Quench: Cool back to 0°C and slowly add Methanol (quenches excess BBr

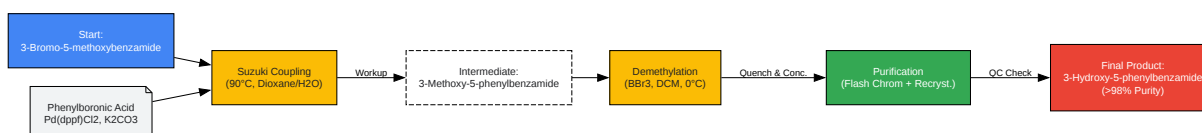
).
 - Concentrate in vacuo.[1]

Purification Strategy

For HTS, >95% purity is insufficient; we target >98% purity to minimize false discovery rates.

- Primary: Flash Column Chromatography (SiO₂, Gradient: 0 to 10% MeOH in DCM).
- Polishing (Required for HTS): Recrystallization from Ethanol/Water or Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthesis Workflow



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Figure 1: Synthetic route for high-purity generation of the target biaryl amide.

HTS Library Preparation & Formatting

Once synthesized, the compound must be formatted for screening. The physical behavior of the compound in DMSO (Dimethyl Sulfoxide) is the most critical variable in library management.

Solubility & Stock Preparation

Standard Concentration: 10 mM. Solvent: Anhydrous DMSO (Water content <0.1%).

- Protocol:
 - Weigh the solid compound into a glass vial (avoid plastic static interference).
 - Calculate DMSO volume: $\frac{\text{ng content}}{\text{density}} = \text{volume}$
 - Add DMSO and vortex for 30 seconds.
 - Visual Inspection: Solution must be clear. If particulates persist, sonicate for 5 minutes at <40°C.

Quality Control (QC) for HTS

Before plating, the stock solution must undergo "Input QC".

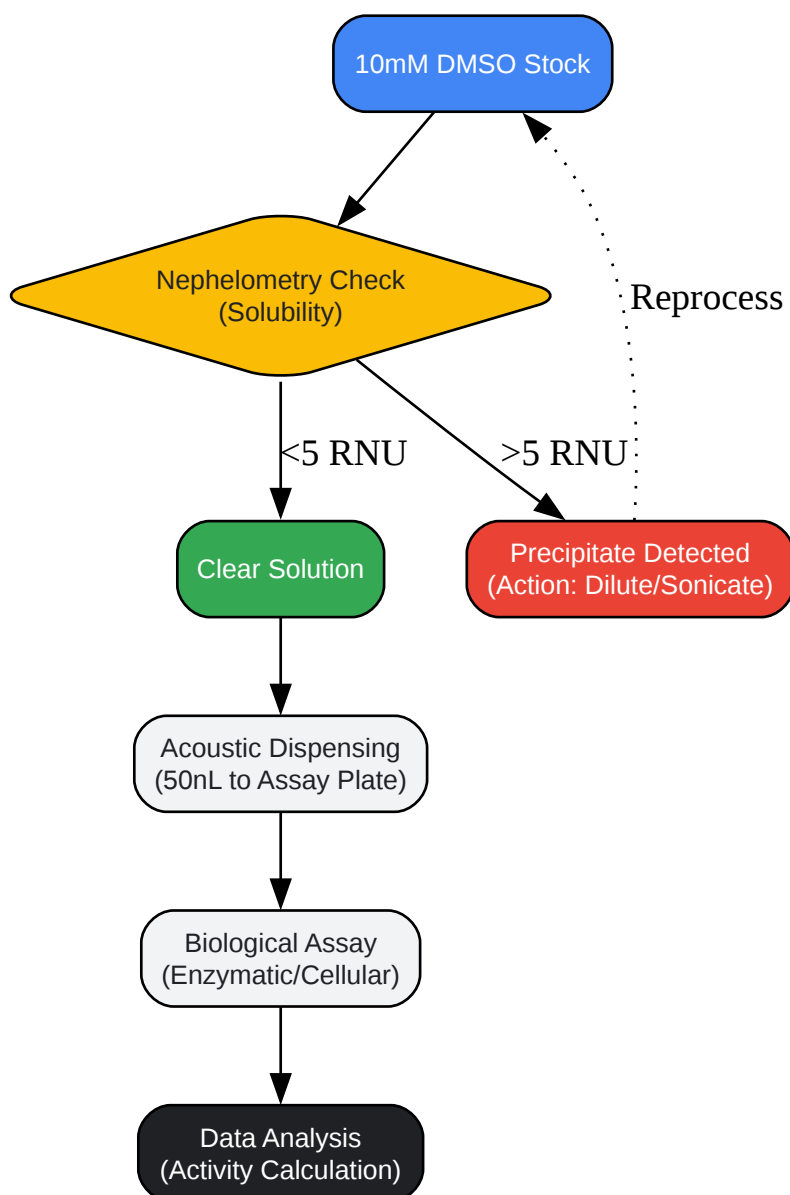
QC Method	Parameter Checked	Acceptance Criteria
LC-MS	Identity & Purity	[M+H] ⁺ = 214.23; Purity >98% (UV 254nm)
1H NMR	Solvent/Water Content	No residual EtOAc/DCM; Water peak <3.3ppm integration
Nephelometry	Solubility	<5 Relative Nephelometry Units (RNU) at 10mM

Plate Formatting & Storage

- Source Plates: 384-well Low Dead Volume (LDV) plates (Cyclic Olefin Copolymer).
- Dispensing: Use acoustic droplet ejection (e.g., Labcyte Echo) to transfer nanoliter volumes (e.g., 50 nL) to assay plates.
- Storage Conditions:
 - Short Term (<1 week): 4°C, desiccated.
 - Long Term:[4] -20°C, Nitrogen-purged cabinet (humidity <10%).
 - Avoid: Repeated freeze-thaw cycles (limit to <5).

HTS Logic & Data Flow

The following diagram illustrates the decision logic for handling the compound within a screening campaign, ensuring that only soluble, intact molecules generate biological data.



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Figure 2: Quality control decision tree for HTS compound management.

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